![molecular formula C29H29N5O3 B2493898 1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one CAS No. 1020051-90-4](/img/structure/B2493898.png)
1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step chemical reactions starting from basic furan compounds, undergoing Claisen Schmidt condensation, followed by cyclization and Mannich's reaction to produce the desired product. The structures of these compounds are usually confirmed using IR, NMR (both ^1H and ^13C), and mass spectrometry data (J. Kumar et al., 2017).
Molecular Structure Analysis
Detailed analysis of molecular structures is often performed using spectroscopic methods and computational studies. Techniques such as X-ray diffraction, vibrational spectroscopy, and DFT calculations help in determining the optimized molecular structures, which are crucial for understanding the compound's behavior and reactivity (Hong Sun et al., 2021).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related research, where functional groups like furan and pyrazole rings undergo various chemical reactions including cycloadditions, nucleophilic substitutions, and electrophilic additions, showcasing a wide range of chemical properties and potential for further derivatization (G. V. Boyd et al., 1976).
Physical Properties Analysis
Physical properties such as solubility, melting points, and boiling points are typically derived from experimental data. These properties are influenced by the compound's molecular structure, particularly the presence of functional groups like morpholine and furan, which affect the compound's polarity and intermolecular interactions (B. Gabriele et al., 2012).
Chemical Properties Analysis
The compound's chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific reactions like cycloaddition or nucleophilic attack, are key to understanding its utility in synthesis and application in various fields. Studies on similar compounds suggest that the presence of functional groups such as furan and morpholine significantly impacts these chemical properties, offering insights into reaction mechanisms and pathways (J. Guillard et al., 2001).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Antibacterial Activity
A study focused on novel synthesized pyrazole derivatives, closely related to the compound of interest, explored their antibacterial activities through molecular docking studies. These compounds, synthesized from furan derivatives, showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with specific substitutions enhancing their efficacy. The molecular docking provided insights into the binding interactions of these compounds with bacterial proteins, suggesting a potential mechanism for their antibacterial activity (Khumar, Ezhilarasi, & Prabha, 2018).
Antimicrobial Synthesis and Activity
Another study reported on the synthesis of heterocyclic compounds using a core structure similar to the compound . These compounds demonstrated promising antimicrobial properties. The research highlighted the utility of furan- and pyrazole-based structures in generating novel molecules with significant biological activities, including antibacterial and antifungal effects (Abdelhamid et al., 2019).
Pharmacological Evaluation of Azole Derivatives
Research on azole derivatives related to the compound explored their antimicrobial activities. New oxadiazole, thiazolidine, and triazole derivatives were synthesized and evaluated for their effects against various microorganisms. Some of these compounds displayed promising antimicrobial potential, underscoring the therapeutic possibilities of furan- and pyrazole-incorporating molecules (Başoğlu et al., 2013).
Synthesis and Bioactive Compound Development
A study on the synthesis of potentially bioactive compounds from visnaginone, which shares structural similarities with the chemical compound of interest, indicated the versatility of furan derivatives in medicinal chemistry. These compounds were synthesized through various chemical reactions and evaluated for their potential bioactivities, highlighting the diverse applications of furan-based structures in developing new therapeutic agents (Hafez, Ahmed, & Haggag, 2001).
Wirkmechanismus
Furans
This compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furans are a key structural component in a wide range of natural products and pharmaceuticals . They can participate in a variety of chemical reactions, making them versatile intermediates in organic synthesis .
Eigenschaften
IUPAC Name |
1-[5-(furan-2-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-21-9-11-22(12-10-21)29-24(19-33(31-29)23-6-3-2-4-7-23)26-18-25(27-8-5-15-37-27)30-34(26)28(35)20-32-13-16-36-17-14-32/h2-12,15,19,26H,13-14,16-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBMXXFBTUOLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CN4CCOCC4)C5=CC=CO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

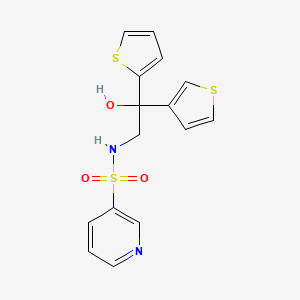
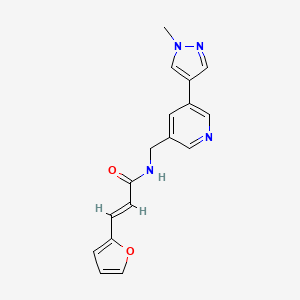
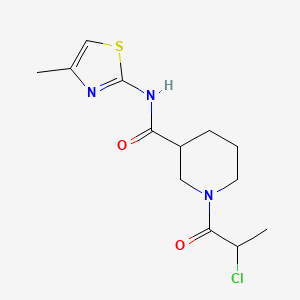
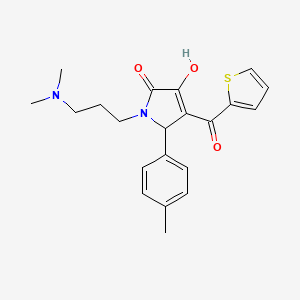
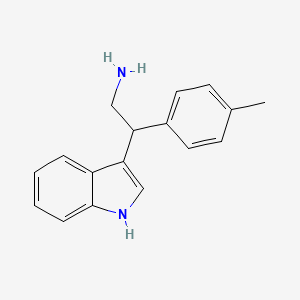
![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)
![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)
![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-isopropylethanediamide](/img/structure/B2493833.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2493834.png)
![6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2493836.png)